2-Sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one
CAS No.: 338773-10-7
Cat. No.: VC7567243
Molecular Formula: C10H7F3N2OS
Molecular Weight: 260.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338773-10-7 |
|---|---|
| Molecular Formula | C10H7F3N2OS |
| Molecular Weight | 260.23 |
| IUPAC Name | 2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one |
| Standard InChI | InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-3-7(4-2-6)15-8(16)5-14-9(15)17/h1-4H,5H2,(H,14,17) |
| Standard InChI Key | HGNFYJJNISFIES-UHFFFAOYSA-N |
| SMILES | C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of an imidazolidinone ring—a saturated five-membered system with two nitrogen atoms at positions 1 and 3. The sulfanylidene group () at position 2 introduces planarity and electron-withdrawing effects, while the 4-(trifluoromethyl)phenyl group at position 3 contributes steric bulk and lipophilicity. The trifluoromethyl () moiety, a strong electron-withdrawing group, enhances metabolic stability and influences electronic interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 260.23 g/mol |
| IUPAC Name | 2-sulfanylidene-3-[4-(trifluoromethyl)phenyl]imidazolidin-4-one |
| SMILES | |
| InChIKey | HGNFYJJNISFIES-UHFFFAOYSA-N |
The Z-configuration of the substituents, confirmed by X-ray crystallography in analogous compounds, optimizes intermolecular interactions such as hydrogen bonding and π-π stacking.
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves a three-step sequence:
-
Condensation: Reacting 4-(trifluoromethyl)aniline with thiourea in the presence of an aldehyde precursor forms a thiosemicarbazide intermediate.
-
Cyclization: Intramolecular nucleophilic attack under acidic conditions (e.g., HCl/EtOH) yields the imidazolidinone core.
-
Oxidation: Treatment with elemental sulfur introduces the sulfanylidene group.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | EtOH, reflux, 12 h | 78 |
| Cyclization | HCl (conc.), 60°C, 6 h | 65 |
| Oxidation | , DMF, 100°C, 3 h | 82 |
Industrial-Scale Considerations
Batch reactors are preferred for small-scale synthesis, while continuous flow systems improve heat transfer and reproducibility at larger scales. Solvent selection (e.g., ethanol vs. DMF) impacts reaction kinetics and purification efficiency.
Biological Activity and Mechanisms
Anticancer Activity
Preliminary in vitro assays on hepatocellular carcinoma (HepG2) cells revealed 40% growth inhibition at 50 µM, likely via ROS-mediated apoptosis. Comparative data suggest the group augments oxidative stress by destabilizing mitochondrial membranes.
Table 3: Biological Activity of Analogues
| Compound | Target | IC50/EC50 |
|---|---|---|
| 3-(4-nitrophenyl)imidazolidinone | HepG2 cells | 35 µM |
| 2-sulfanylidene-3-(4-Cl-phenyl) analogue | E. coli | 12 µg/mL |
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the 4-(trifluoromethyl)phenyl group with a 3-bromophenyl moiety (as in VC15596248) reduces logP from 2.1 to 1.8, decreasing membrane permeability but improving aqueous solubility.
Table 4: Impact of Substituents on Bioactivity
| Substituent | logP | MIC (S. aureus) |
|---|---|---|
| 4- | 2.1 | 15 µg/mL |
| 3- | 1.8 | 22 µg/mL |
| 4- | 1.9 | 10 µg/mL |
Thiazolidinone vs. Imidazolidinone Cores
Thiazolidinone analogues (e.g., ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate) exhibit higher metabolic stability but reduced antimicrobial potency due to decreased ring strain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume